7-(Oxiran-2-yl)benzofuran

Vue d'ensemble

Description

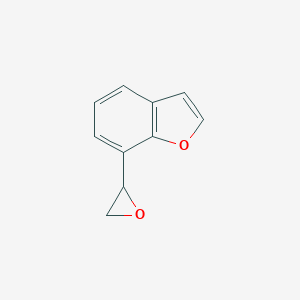

7-(Oxiran-2-yl)benzofuran is a chemical compound that features a benzofuran ring fused with an oxirane (epoxide) group at the 7th position. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Oxiran-2-yl)benzofuran typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-hydroxybenzaldehyde with epichlorohydrin under basic conditions to form the desired epoxide ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 7-(Oxiran-2-yl)benzofuran undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

Reduction: Reduction of the epoxide ring can yield alcohols.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.

Major Products Formed:

Diols: Formed from the oxidation of the epoxide ring.

Alcohols: Resulting from the reduction of the epoxide ring.

Substituted Derivatives: Various functional groups can be introduced through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Biological Activities

The biological potential of 7-(Oxiran-2-yl)benzofuran is primarily attributed to its structural features that allow interaction with various biological targets.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various microorganisms, showing effectiveness against bacterial and fungal strains . The incorporation of the oxirane moiety may enhance these effects by increasing the compound's reactivity with microbial enzymes.

Antioxidant Properties

Benzofuran derivatives are known for their antioxidant activities. Studies suggest that this compound may exhibit similar properties, potentially acting as a free radical scavenger. This activity is crucial in preventing oxidative stress-related diseases .

Anticancer Potential

The structural characteristics of this compound suggest it may have anticancer properties. Research into related benzofuran compounds has shown they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further studies are needed to explore the specific mechanisms through which this compound may exert anticancer effects.

Case Studies

Several case studies have investigated the applications of benzofuran derivatives, highlighting their potential in medicinal chemistry:

- Synthetic Pathways: A study detailed the synthesis of polyphenolic benzofurans using modular strategies, demonstrating high yields and functionalization versatility . This methodology could be adapted for synthesizing this compound.

- Biological Testing: In a comparative study, various benzofuran derivatives were tested for their antimicrobial efficacy. The results indicated that modifications in the structure significantly influenced biological activity, suggesting that this compound could be optimized for enhanced effects .

- Pharmacological Investigations: Another investigation focused on the pharmacological applications of benzofurans in treating inflammation and cancer. The findings support further exploration of this compound as a lead compound for drug development .

Mécanisme D'action

The mechanism of action of 7-(Oxiran-2-yl)benzofuran involves its interaction with specific molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This reactivity is exploited in the design of drugs that target specific enzymes or receptors .

Comparaison Avec Des Composés Similaires

Benzofuran: The parent compound without the epoxide ring.

2,3-Dihydrobenzofuran: A reduced form of benzofuran.

7-Hydroxybenzofuran: A hydroxylated derivative of benzofuran.

Uniqueness: 7-(Oxiran-2-yl)benzofuran is unique due to the presence of the epoxide ring, which imparts distinct reactivity and biological activity compared to other benzofuran derivatives. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that other similar compounds cannot .

Activité Biologique

Introduction

7-(Oxiran-2-yl)benzofuran is a compound characterized by a benzofuran ring fused with an epoxide group at the 7th position. The presence of the epoxide ring imparts unique reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features an epoxide (oxirane) ring, which is known for its high reactivity, particularly towards nucleophiles. This reactivity is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to the electrophilic nature of the epoxide group. It can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modulation of enzymatic activity and receptor interactions. Key mechanisms include:

- Covalent Bond Formation : The epoxide can react with thiols, amines, and other nucleophiles, potentially inhibiting or activating various biological pathways.

- Antimicrobial Activity : Research indicates that benzofuran derivatives possess antimicrobial properties, which may extend to this compound through similar mechanisms.

Anticancer Properties

Several studies have explored the anticancer potential of benzofuran derivatives, including this compound. The compound has shown promise in inhibiting tumor growth through various pathways:

- Cell Proliferation Inhibition : In vitro assays indicate that this compound can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

- Targeting Specific Pathways : The compound's ability to interact with specific molecular targets may enhance its effectiveness against certain cancer types.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of benzofuran derivatives, suggesting that this compound may exhibit similar effects:

- Inhibition of Bacterial Growth : Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, although further research is needed to quantify this activity .

Study on Anticancer Activity

A study investigating the cytotoxic effects of various benzofuran derivatives, including this compound, utilized the MTT assay to evaluate cell viability against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated selective cytotoxicity with IC50 values indicating effective concentrations for inducing cell death .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 25 |

| This compound | HCT-116 | 30 |

Study on Antimicrobial Properties

In a comparative study assessing the antimicrobial activity of various benzofuran compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The findings suggested that it possesses moderate antibacterial properties, warranting further exploration into its potential as an antimicrobial agent.

Propriétés

IUPAC Name |

7-(oxiran-2-yl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-7-4-5-11-10(7)8(3-1)9-6-12-9/h1-5,9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNILXSHYEVKFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC3=C2OC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.